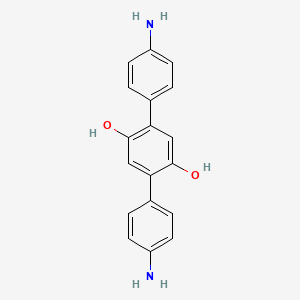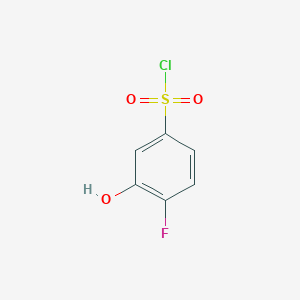
4-Fluoro-3-hydroxybenzenesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-3-hydroxybenzenesulfonyl chloride is an organic compound with the molecular formula C6H4ClFO3S It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with a fluorine atom at the 4-position and a hydroxyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-hydroxybenzenesulfonyl chloride typically involves the sulfonylation of 4-fluoro-3-hydroxybenzene. One common method is the reaction of 4-fluoro-3-hydroxybenzene with chlorosulfonic acid (ClSO3H) under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield. The general reaction can be represented as follows:
C6H4F(OH)+ClSO3H→C6H4ClFO3S+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and safety. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-hydroxybenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl fluoride or sulfonyl hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). These reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Oxidation Reactions: Ketone or aldehyde derivatives.
Reduction Reactions: Sulfonyl fluoride or sulfonyl hydride derivatives.
Scientific Research Applications
4-Fluoro-3-hydroxybenzenesulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design. Sulfonyl chloride derivatives are known for their biological activity, including antimicrobial and anti-inflammatory properties.
Materials Science: It is used in the development of advanced materials such as polymers and coatings. The presence of the fluorine atom imparts unique properties such as increased hydrophobicity and chemical resistance.
Chemical Biology: The compound is used in the modification of biomolecules for studying biological processes. For example, it can be used to label proteins or nucleic acids with fluorescent tags.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-hydroxybenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of a covalent bond between the sulfonyl group and the nucleophile, resulting in the substitution of the chloride atom. The hydroxyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzenesulfonyl Chloride: Lacks the fluorine atom, resulting in different reactivity and properties.
4-Fluorobenzenesulfonyl Chloride: Lacks the hydroxyl group, affecting its solubility and reactivity.
3-Hydroxybenzenesulfonyl Chloride: The position of the hydroxyl group is different, leading to variations in chemical behavior.
Uniqueness
4-Fluoro-3-hydroxybenzenesulfonyl chloride is unique due to the presence of both the fluorine atom and the hydroxyl group. The fluorine atom enhances the compound’s stability and lipophilicity, while the hydroxyl group increases its solubility and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C6H4ClFO3S |
|---|---|
Molecular Weight |
210.61 g/mol |
IUPAC Name |
4-fluoro-3-hydroxybenzenesulfonyl chloride |
InChI |
InChI=1S/C6H4ClFO3S/c7-12(10,11)4-1-2-5(8)6(9)3-4/h1-3,9H |
InChI Key |
HTRUPEPSPMKXQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


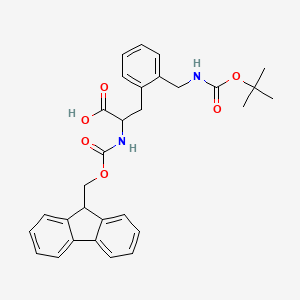
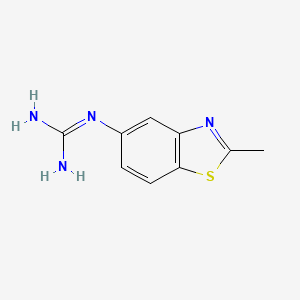
![1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13646445.png)

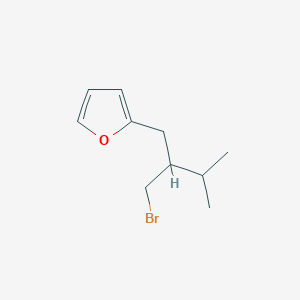

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(4-iodophenyl)acetic acid](/img/structure/B13646461.png)
![2-[5-(3-Chlorophenyl)-6-(4-chlorophenyl)-3-methyl-1-(3-methyl-1-propan-2-ylsulfonylbutan-2-yl)-2-oxopiperidin-3-yl]acetic acid](/img/structure/B13646463.png)
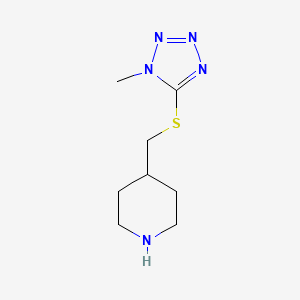
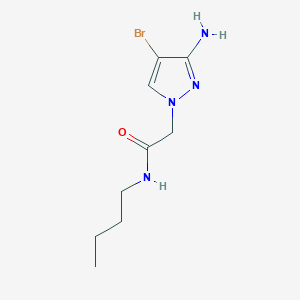
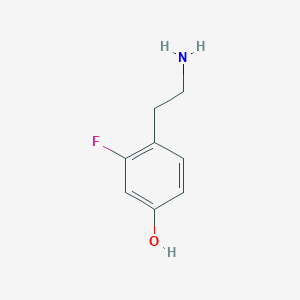
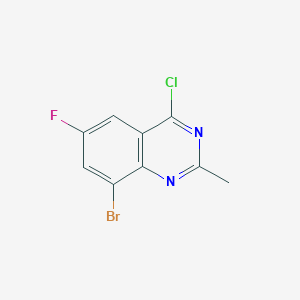
![4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2,3-thiadiazole](/img/structure/B13646504.png)
